Ortho vegetation killer

Description

Properties

CAS No. |

55257-65-3 |

|---|---|

Molecular Formula |

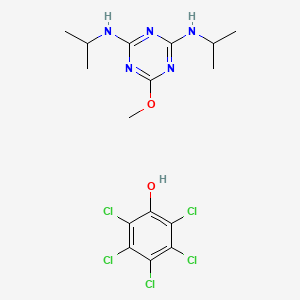

C16H20Cl5N5O2 |

Molecular Weight |

491.6 g/mol |

IUPAC Name |

6-methoxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine;2,3,4,5,6-pentachlorophenol |

InChI |

InChI=1S/C10H19N5O.C6HCl5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;7-1-2(8)4(10)6(12)5(11)3(1)9/h6-7H,1-5H3,(H2,11,12,13,14,15);12H |

InChI Key |

ZYBABLHEAUYVFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)OC)NC(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Imazapyr-Acetolactate Synthase Interaction

Abstract

Imazapyr, a member of the imidazolinone family of herbicides, is a potent, broad-spectrum inhibitor of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids. This guide provides a comprehensive technical overview of the molecular mechanism of action of imazapyr on ALS. It delves into the enzyme's structure and catalytic function, the specific kinetics of imazapyr inhibition, the physiological consequences for the plant, and the molecular basis of evolved resistance. Detailed experimental protocols for studying these interactions are provided, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this classic example of enzyme inhibition.

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), represents a cornerstone of plant and microbial metabolism. It catalyzes the initial, rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1][2] Because this pathway is absent in animals, ALS is an ideal target for herbicides with low mammalian toxicity.[1] Imazapyr is a highly effective, non-selective herbicide that exploits this metabolic difference.[3] It is readily absorbed by plant roots and foliage and translocates to meristematic tissues, where it accumulates and potently inhibits ALS.[3][4] This inhibition leads to a cascade of events, beginning with the depletion of BCAAs, which halts protein synthesis, interferes with cell growth and DNA synthesis, and ultimately results in plant death.[3] This guide will dissect the intricate molecular interactions that define imazapyr's efficacy and the mechanisms by which plants can evolve resistance.

Section 1: The Target Enzyme - Acetolactate Synthase (ALS)

Structure and Cofactors

Plant ALS is a thiamine diphosphate (ThDP)-dependent enzyme that typically exists as a dimer or tetramer.[5][6] Each catalytic subunit is comprised of three domains and requires several cofactors for its function:

-

Thiamine Diphosphate (ThDP): The primary catalytic cofactor.[6][7]

-

Flavin Adenine Dinucleotide (FAD): While not directly involved in the main catalytic reaction, it is structurally important.[6]

-

Divalent Metal Ion (Mg²⁺): Essential for binding and orienting ThDP within the active site.[1][6]

The enzyme also contains regulatory subunits that are involved in feedback inhibition by the BCAA end-products, although herbicide-resistant forms may show reduced sensitivity to this feedback.[5][6]

Catalytic Function in BCAA Biosynthesis

ALS catalyzes the condensation of two pyruvate molecules to form 2-acetolactate (the precursor for valine and leucine) or the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate (the precursor for isoleucine).[1][8] This is the committed step in the BCAA pathway. The subsequent steps are catalyzed by a conserved set of enzymes: ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and branched-chain aminotransferase (BCAT).[8][9]

Caption: The Branched-Chain Amino Acid (BCAA) biosynthesis pathway, highlighting the central role of Acetolactate Synthase (ALS) and its inhibition by imazapyr.

Section 2: Imazapyr's Molecular Mechanism of Inhibition

A Slow-Binding Inhibitor

Imazapyr does not follow the kinetics of a classical, rapidly reversible inhibitor. Instead, it is classified as a slow-binding inhibitor (SBI) .[10][11] This means that the establishment of the final steady-state equilibrium between the enzyme and inhibitor occurs over a longer timescale, from seconds to minutes, rather than microseconds.[11][12] This characteristic is often associated with high-affinity inhibitors that have a long residence time on the enzyme target, contributing to their prolonged action and high potency.[10][11]

The most common model for slow-binding inhibition involves a two-step mechanism: a rapid initial formation of an enzyme-inhibitor complex (E-I), followed by a slow isomerization to a more tightly bound complex (E*-I).[13]

The Binding Site and Interaction

Unlike competitive inhibitors that bind to the active site in place of the substrate, imazapyr and other ALS inhibitors bind to a site at the entrance of a channel that leads to the catalytic active site.[14][15] Critically, this binding site is only fully formed and accessible after the first molecule of the substrate (pyruvate) has bound to the ThDP cofactor in the active site. By binding to this allosteric site, imazapyr physically blocks the entry of the second substrate molecule, effectively trapping the enzyme-substrate intermediate and halting the catalytic cycle.[14]

Structural studies from X-ray crystallography have revealed key amino acid residues that are crucial for herbicide binding.[15] While the exact residues can vary slightly between species, conserved positions across the channel entrance are responsible for forming hydrogen bonds and van der Waals interactions with the imidazolinone molecule.

Caption: Mechanism of imazapyr action. The inhibitor binds after the first substrate, blocking the second substrate and halting catalysis.

Section 3: Physiological Consequences of ALS Inhibition

The inhibition of ALS by imazapyr triggers a series of phytotoxic events:

-

Depletion of BCAAs: The primary effect is the cessation of valine, leucine, and isoleucine synthesis.[4] This starves the plant of essential building blocks for protein synthesis.

-

Growth Arrest: With protein synthesis disrupted, cell division and growth halt. This is most pronounced in the meristematic regions (growing points) where imazapyr accumulates.[3]

-

Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of the substrate 2-ketobutyrate, which is toxic to the plant at high concentrations.

-

Systemic Effects: Symptoms progress from growth cessation to chlorosis (yellowing), necrosis (tissue death), and purpling of leaves, ultimately leading to the death of the plant over one to three weeks.[4]

Section 4: Experimental Validation & Characterization

Protocol: In Vitro ALS Enzyme Inhibition Assay

This colorimetric assay is a foundational method for determining the inhibitory potency (e.g., IC₅₀ value) of compounds like imazapyr.

Principle: The assay quantifies ALS activity by measuring the formation of its product, acetolactate. Acetolactate is unstable and is chemically decarboxylated to acetoin under acidic conditions. Acetoin then reacts with creatine and α-naphthol to form a red-colored complex, which can be measured spectrophotometrically at 525 nm.[16] The reduction in color intensity in the presence of an inhibitor is proportional to the degree of inhibition.

Step-by-Step Methodology:

-

Enzyme Extraction:

-

Harvest 1-2 grams of fresh, young leaf tissue (e.g., from pea or spinach).

-

Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.[16]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl₂, 10% glycerol, 1 mM DTT, and 10 µM FAD).

-

Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.[16]

-

-

Assay Reaction:

-

Prepare a reaction mixture in a 96-well microplate. Each well should contain:

-

Assay Buffer (e.g., 20 mM potassium phosphate buffer pH 7.0)

-

Cofactors: 20 mM MgCl₂, 2 mM ThDP, 20 µM FAD

-

Substrate: 100 mM Pyruvate

-

Varying concentrations of Imazapyr (dissolved in a suitable solvent like DMSO, with a final solvent concentration <1% in the assay).

-

Control wells with solvent only (0% inhibition) and wells with no enzyme (100% inhibition/background).

-

-

Add the crude enzyme extract to each well to initiate the reaction.

-

Causality Note: For slow-binding inhibitors like imazapyr, a pre-incubation of the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) before adding the substrate may be necessary to allow the inhibitory complex to form.

-

-

Incubation and Termination:

-

Color Development and Measurement:

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each imazapyr concentration: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100[16]

-

Plot % Inhibition versus the logarithm of the imazapyr concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro ALS enzyme inhibition assay.

Structural Analysis via X-ray Crystallography

Principle: X-ray crystallography provides high-resolution, three-dimensional structures of macromolecules.[17] By co-crystallizing the ALS enzyme with imazapyr, researchers can visualize the precise binding pocket, identify the specific amino acid residues that interact with the inhibitor, and understand the conformational changes that occur upon binding. This information is invaluable for understanding the mechanism of action and for rationally designing new inhibitors or predicting resistance mutations.[15][17]

Section 5: Mechanisms of Imazapyr Resistance

The widespread use of ALS inhibitors has led to the evolution of resistance in many weed species. The primary mechanism is target-site resistance, arising from mutations in the ALS gene.[18][19]

Target-Site Mutations: Single nucleotide polymorphisms (SNPs) in the ALS gene can result in amino acid substitutions at or near the herbicide-binding site.[18][19] These substitutions can reduce the binding affinity of imazapyr, rendering the enzyme less sensitive to inhibition while maintaining its catalytic function.[20][21]

Table 1: Common ALS Gene Mutations Conferring Imidazolinone Resistance

| Amino Acid Position (Arabidopsis thaliana standard) | Common Substitution | Conferred Resistance Level |

| Serine 653 (S653) | Asparagine (Asn) | High |

| Glycine 654 (G654) | Glutamate (Glu) | High |

| Alanine 122 (A122) | Threonine (Thr) | Moderate to High |

| Tryptophan 574 (W574) | Leucine (Leu) | High |

| Aspartate 376 (D376) | Glutamate (Glu) | Moderate |

Note: Resistance levels can vary depending on the specific weed species and the specific imidazolinone herbicide.[14][22][23][24][25][26]

A mutation at the Ser-653 position to asparagine, for example, is a well-documented change that confers high levels of resistance to imidazolinone herbicides by sterically hindering the inhibitor from binding effectively.[24] Similarly, the Trp-574 to Leucine mutation also confers robust resistance to both imidazolinone and sulfonylurea herbicides.[25]

Other, less common resistance mechanisms include enhanced herbicide metabolism (where the plant detoxifies the herbicide more rapidly) and overexpression of the target ALS enzyme.[18][19]

Conclusion

The inhibition of acetolactate synthase by imazapyr is a well-characterized and highly effective herbicidal mechanism. It relies on the slow, tight binding of the inhibitor to an allosteric site that becomes available only after the first substrate has bound, thereby locking the enzyme in an inactive state. This targeted disruption of the essential branched-chain amino acid pathway provides a clear and potent mode of action. Understanding this mechanism at the molecular level, from enzyme kinetics to structural biology, is crucial for managing herbicide resistance and for the development of next-generation weed control strategies. The experimental frameworks provided herein serve as a guide for the continued investigation and characterization of these vital enzyme-inhibitor interactions.

References

- Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaGWtt73kVzEcxz6AMzqU2JsKMZgChwncY93Pk5qt9RwMLD7Ov3E3wAus-X0cw8_v2lRITF64WSsG9j5Xe0YR-zQTAUCX_SWBRRGl1Vcfl7CD8skR4f197pKftvL1qqQYthFLcNoHxhXLD6GuRvjC8e6BsOe0uNdqclFOznXQtl8Zf8rgW6tP58KM-z1HEARgGO6wDf7qUXPdPYHA6kAhwDWuoT4DjJtwpxKBFcm7RUU7rENy9asjUqtkrXAiogTQBmqqNjXqxfk0KyK4iaeK9Eq1VzQ==]

- Imazapyr | C13H15N3O3 | CID 54738 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Imazapyr]

- Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. [URL: https://pubmed.ncbi.nlm.nih.gov/37078330/]

- Slow-binding inhibition: the general case. [URL: https://pubmed.ncbi.nlm.nih.gov/6368383/]

- Biochemical Mechanism of Resistance to Imazapyr in Sugarcane Cell Selections. [URL: https://www.thaiscience.info/journals/Article/TJAS/10464679.pdf]

- Application Note and Protocol: In Vitro Enzyme Assay for Sulcofuron-sodium Acetolactate Synthase (ALS) Inhibition. [URL: https://www.benchchem.

- Acetolactate Synthase Structure, Function, and Drug Development. [URL: https://www.news-medical.net/life-sciences/Acetolactate-Synthase-Structure-Function-and-Drug-Development.aspx]

- Simplified branched chain amino acid pathway in plants. [URL: https://www.researchgate.net/figure/Simplified-branched-chain-amino-acid-pathway-in-plants-A-The-biosynthesis-of-Ile_fig1_328325603]

- Acetolactate synthase (catabolic) - M-CSA Mechanism and Catalytic Site Atlas. [URL: https://www.ebi.ac.uk/thornton-srv/m-csa/entry/219/]

- Acetolactate synthase (ALS). [URL: https://www.ebi.ac.uk/interpro/entry/InterPro/IPR012782/]

- Acetolactate synthase - Wikipedia. [URL: https://en.wikipedia.

- Application Notes and Protocols for Acetolactate Synthase (ALS) Inhibitors in Herbicide Development Research. [URL: https://www.benchchem.com/application-notes/acetolactate-synthase-als-inhibitors-in-herbicide-development-research]

- Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3243356/]

- Mechanism Of Herbicide Resistance In Weeds. [URL: https://www.cusp.ws/wp-content/uploads/2017/01/Herbicide-Resistance-in-Weeds.pdf]

- The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1147513/]

- (PDF) Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. [URL: https://www.researchgate.net/publication/370503080_Slow-binding_inhibitors_of_enzymes_kinetic_characteristics_and_pharmacological_interest]

- Herbicide resistance in Aster squamatus conferred by a less sensitive form of acetolactate synthase. [URL: https://www.researchgate.

- Branched‐chain amino acid metabolism in higher plants. [URL: https://www.semanticscholar.org/paper/Branched%E2%80%90chain-amino-acid-metabolism-in-higher-Binder/6571587a8a16709f6d499d62888c3f46f33d7124]

- Branched Chain Amino Acids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9312456/]

- Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [URL: https://ucanr.edu/sites/HodelDrought/files/204215.pdf]

- ALS - Acetolactate synthase, chloroplastic - Arabidopsis thaliana (Mouse-ear cress). [URL: https://www.uniprot.org/uniprotkb/P17597/entry]

- Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. [URL: https://academic.oup.com/plphys/article/152/2/793/6112003]

- Enantioselective Phytotoxicity of the Herbicide Imazethapyr on the Response of the Antioxidant System and Starch Metabolism in Arabidopsis thaliana. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0053955]

- Absorption and translocation of imazethapyr as a mechanism responsible for resistance of Euphorbia heterophylla L. biotypes to. [URL: https://www.redalyc.org/pdf/629/62932104.pdf]

- The effect of imazapyr on ALS activity of Mut1, Mut6 and control N12 in field material. [URL: https://www.researchgate.net/figure/The-effect-of-imazapyr-on-ALS-activity-of-Mut1-Mut6-and-control-N12-in-field_fig2_322300551]

- Amino Acid Substitutions in the Acetolactate Synthase Gene of Red Rice (Oryza sativa) Confer Resistance to Imazethapyr. [URL: https://www.cambridge.org/core/journals/weed-science/article/abs/amino-acid-substitutions-in-the-acetolactate-synthase-gene-of-red-rice-oryza-sativa-confer-resistance-to-imazethapyr/0B1C4E7E6A9A8B7B7B1B1B1B1B1B1B1B]

- Mechanisms of Herbicide Resistance. [URL: https://pesticidestewardship.org/resistance/mechanisms-of-herbicide-resistance/]

- Relationships of the three ALS mutations to the active site. Image of the ALS active site. [URL: https://www.researchgate.net/figure/Relationships-of-the-three-ALS-mutations-to-the-active-site-Image-of-the-ALS-active_fig3_322300551]

- Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4986518/]

- 3D structure of acetolactate synthase explains why the Asp-376-Glu point mutation does not give the same resistance level to different imidazolinone herbicides. [URL: https://www.iris.cnr.it/handle/11004/233299]

- Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5293026/]

- Mutations in the red rice ALS gene associated with resistance to imazethapyr. [URL: https://www.researchgate.

- Acetolactate Synthase (ALS) Activity Assay Kit. [URL: https://www.profacgen.com/acetolactate-synthase-als-activity-assay-kit-nmsaa-k006m-297893.htm]

- Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum populations. [URL: https://pubmed.ncbi.nlm.nih.gov/17572390/]

- Amino Acid Substitutions in the Acetolactate Synthase Gene of Red Rice (Oryza sativa) Confer Resistance to Imazethapyr. [URL: https://www.researchgate.

- Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase. [URL: https://www.pnas.org/doi/10.1073/pnas.0860471103]

- An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8541337/]

- Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4394811/]

- Purification, crystallization and preliminary X-ray crystallographic studies on acetolactate decarboxylase. [URL: https://pubmed.ncbi.nlm.nih.gov/12777778/]

- Imazapyr. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/397.htm]

- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381577/]

- The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8759496/]

- Branched-Chain Amino Acid Deprivation Decreases Lipid Oxidation and Lipogenesis in C2C12 Myotubes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9002597/]

Sources

- 1. gosset.ai [gosset.ai]

- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 3. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. news-medical.net [news-medical.net]

- 6. uniprot.org [uniprot.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. | Semantic Scholar [semanticscholar.org]

- 11. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.cnr.it [iris.cnr.it]

- 15. pnas.org [pnas.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uppersouthplatte.org [uppersouthplatte.org]

- 19. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 20. thaiscience.info [thaiscience.info]

- 21. my.ucanr.edu [my.ucanr.edu]

- 22. Amino Acid Substitutions in the Acetolactate Synthase Gene of Red Rice (Oryza sativa) Confer Resistance to Imazethapyr | Weed Science | Cambridge Core [cambridge.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Herbicidal Action of Pelargonic Acid: A Technical Guide

Introduction

Pelargonic acid, also known as nonanoic acid, is a naturally occurring saturated fatty acid with significant herbicidal properties. Its application in agriculture and land management has grown, particularly within the organic sector, due to its rapid, non-selective, and environmentally favorable profile. This guide provides an in-depth technical exploration of the core herbicidal properties and mode of action of pelargonic acid, designed for researchers, scientists, and professionals in drug and herbicide development.

Part 1: The Core Directive - Unveiling the Mechanism of Action

Pelargonic acid's herbicidal efficacy stems from its primary action as a potent membrane disruptor. Unlike systemic herbicides that translocate within a plant, pelargonic acid is a contact herbicide, meaning it affects only the tissues it directly touches. Its mode of action is characterized by a rapid desiccation of plant foliage.

Disruption of the Cell Membrane

The fundamental mechanism of pelargonic acid is the destruction of the cell membrane's integrity. As a lipophilic molecule, it readily penetrates the waxy cuticle of plant leaves. Upon reaching the cell membrane, it intercalates into the lipid bilayer. This disruption leads to a cascade of events:

-

Increased Permeability: The integration of pelargonic acid into the cell membrane alters its structure, leading to a rapid increase in permeability. This allows for the uncontrolled leakage of intracellular contents, such as ions and water, from the cell.

-

Cellular Dehydration: The loss of membrane integrity prevents the cell from maintaining its turgor pressure, resulting in rapid water loss and cellular dehydration. This is the primary cause of the visible "burndown" effect on treated foliage.

Inhibition of Photosynthesis and Respiration

While membrane disruption is the primary mode of action, pelargonic acid also impacts cellular metabolic processes:

-

Photosynthesis: The leakage of cellular contents and the disruption of organelle membranes, such as the chloroplasts, lead to a swift inhibition of photosynthesis.

-

Respiration: Similarly, the integrity of mitochondria is compromised, disrupting cellular respiration and the production of ATP.

The following diagram illustrates the proposed mechanism of action for pelargonic acid at the cellular level.

Caption: Cellular mode of action of pelargonic acid.

Part 2: Scientific Integrity & Logic in Application

The efficacy of pelargonic acid as an herbicide is influenced by several factors. Understanding these variables is critical for designing effective treatment protocols and interpreting experimental results.

Factors Influencing Herbicidal Efficacy

| Factor | Influence on Efficacy | Rationale |

| Concentration | Higher concentrations generally lead to faster and more complete necrosis. | A higher concentration gradient facilitates more rapid penetration of the cuticle and disruption of cell membranes. |

| Plant Species | Efficacy varies among species. Broadleaf weeds are often more susceptible than grasses. | Differences in cuticle thickness, leaf surface characteristics (e.g., hairiness), and cell wall composition can affect the penetration and activity of pelargonic acid. |

| Growth Stage | Younger, actively growing plants are more susceptible. | Younger plants typically have thinner cuticles and more succulent tissues, allowing for easier penetration of the herbicide. |

| Environmental Conditions | Warm, sunny, and dry conditions enhance activity. | Higher temperatures and sunlight increase the rate of desiccation following membrane disruption. Dry conditions can pre-stress the plant, making it more vulnerable. |

| Spray Volume & Coverage | Thorough coverage of the plant foliage is essential. | As a contact herbicide, pelargonic acid only affects the tissues it directly contacts. Incomplete coverage will result in partial control. |

Experimental Protocols for Efficacy Assessment

To quantitatively assess the herbicidal properties of pelargonic acid, a series of standardized experimental protocols are necessary.

This protocol provides a quantitative measure of cell membrane damage.

-

Plant Material: Grow target weed species under controlled conditions to a consistent growth stage (e.g., 3-4 true leaves).

-

Treatment: Prepare various concentrations of pelargonic acid in an appropriate carrier solution (e.g., water with a non-ionic surfactant). Apply the solutions to the leaves of the test plants until runoff. Include a control group treated with the carrier solution only.

-

Sample Collection: At specified time points post-treatment (e.g., 1, 3, 6, 24 hours), collect leaf discs of a uniform size from both treated and control plants.

-

Initial Wash: Gently rinse the leaf discs with deionized water to remove any surface residues.

-

Electrolyte Leakage Measurement:

-

Place the leaf discs in a known volume of deionized water.

-

Incubate at room temperature on a shaker for a defined period (e.g., 2 hours).

-

Measure the electrical conductivity of the solution (EC1) using a conductivity meter.

-

-

Total Electrolyte Measurement:

-

Autoclave or freeze-thaw the samples to induce complete cell lysis.

-

Measure the final electrical conductivity of the solution (EC2).

-

-

Calculation: Calculate the percentage of electrolyte leakage as: (EC1 / EC2) * 100.

This protocol measures the impact of pelargonic acid on the photosynthetic apparatus.

-

Plant Material and Treatment: Follow steps 1 and 2 from the electrolyte leakage protocol.

-

Measurement: At various time points post-treatment, measure chlorophyll fluorescence parameters using a portable fluorometer. The key parameter to measure is the maximum quantum yield of photosystem II (Fv/Fm).

-

Data Analysis: A decrease in the Fv/Fm ratio in treated plants compared to the control indicates damage to the photosynthetic machinery.

The following diagram illustrates the experimental workflow for assessing the herbicidal efficacy of pelargonic acid.

Caption: Workflow for assessing pelargonic acid efficacy.

Conclusion

Pelargonic acid is a fast-acting, non-selective, contact herbicide with a clear mode of action centered on the disruption of cell membrane integrity. Its efficacy is influenced by a range of factors that must be considered in both research and field applications. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of its herbicidal properties. For professionals in the field, a thorough understanding of these principles is paramount for the development of new and effective herbicidal formulations and for the optimization of weed management strategies.

References

-

Final Report on the Safety Assessment of Pelargonic Acid. International Journal of Toxicology. [Link]

-

Pelargonic acid. National Center for Biotechnology Information. [Link]

-

Pelargonic Acid (461001) Fact Sheet. United States Environmental Protection Agency. [Link]

-

Nonanoic acid. Wikipedia. [Link]

-

Herbicidal Effects of Pelargonic Acid and Its Derivatives on Weeds. MDPI. [Link]

-

Mode of action of pelargonic acid as a herbicide. Journal of Pesticide Science. [Link]

-

Pelargonic Acid as a Bio-Based Herbicide: A Review. Frontiers in Plant Science. [Link]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Imazapyr in Soil

Introduction

Imazapyr, chemically known as 2-[(RS)-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid], is a non-selective, systemic herbicide valued for its broad-spectrum control of annual and perennial weeds, including grasses, broad-leaved species, and woody plants.[1][2] It functions by inhibiting acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants, a pathway absent in animals.[2][3] This specificity contributes to its low direct toxicity to fauna. However, its application to soil necessitates a thorough understanding of its environmental fate—the complex interplay of processes that determine its persistence, mobility, and ultimate degradation. This guide provides a detailed examination of the physicochemical properties, degradation pathways, and environmental interactions of imazapyr in the soil matrix, offering a foundational resource for researchers and environmental professionals.

Section 1: Physicochemical Properties Governing Soil Behavior

The environmental behavior of any compound is fundamentally dictated by its intrinsic physicochemical properties. For imazapyr, its amphoteric nature—the ability to act as either an acid or a base—is central to its interaction with soil. The key properties are summarized below.

| Property | Value | Significance for Environmental Fate |

| Water Solubility | 11.3 g/L | High water solubility suggests a potential for mobility and leaching in the soil profile.[4] |

| pKa | 2.3 (carboxylic acid), 3.3 (pyridine N), 10.8 | Determines the ionic state of the molecule at different soil pH values, critically influencing adsorption.[5] |

| Koc (Organic Carbon-Water Partitioning Coefficient) | 20 - 500 L/kg | Indicates weak to moderate binding to soil organic matter, suggesting mobility is highly dependent on soil type.[6] |

| Vapor Pressure | <1 x 10⁻⁷ mm Hg at 25°C | Extremely low volatility means that atmospheric loss from the soil surface is not a significant dissipation pathway.[7] |

Section 2: Core Environmental Processes Governing Imazapyr's Fate

The persistence and movement of imazapyr in soil are controlled by three primary processes: adsorption/desorption, abiotic degradation, and biotic degradation.

Adsorption and Desorption Dynamics

The sorption process is the primary determinant of imazapyr's availability for transport, uptake by plants, and microbial degradation. Due to its amphoteric structure, soil pH is the most critical factor.[4][8]

-

In Acidic Soils (pH < 5): The pyridine ring is protonated, giving the molecule a net positive charge. This cationic form strongly adsorbs to negatively charged sites on clay minerals and soil organic matter.[4]

-

In Neutral to Alkaline Soils (pH > 5): The carboxylic acid group deprotonates, resulting in a net negative charge. This anionic form is repelled by negatively charged soil colloids, leading to weaker adsorption and higher mobility.[4]

Consequently, imazapyr has a higher potential to be mobile and leach in alkaline soils compared to acidic soils where it is more tightly bound.[2][4] The strength of this binding also increases with higher organic matter and clay content, but this effect is most pronounced at lower pH levels.[2][4]

Abiotic Degradation Pathways

Abiotic, or non-biological, degradation of imazapyr in soil occurs primarily through photolysis.

-

Photodegradation: Imazapyr is susceptible to breakdown by sunlight on the soil surface.[2] The rate of this process is significantly faster than microbial degradation but is limited to the top few millimeters of soil exposed to light.[2] Studies have shown the half-life of imazapyr on a soil surface exposed to light can be around 30 days, whereas in aqueous solutions, it can be as short as 2-5 days.[2][9]

-

Chemical Hydrolysis: Hydrolysis is not a significant degradation pathway for imazapyr in soil environments.[9] While slow hydrolysis can occur in highly alkaline aqueous solutions (pH 9), it is considered a minor contributor to its overall dissipation in soil under typical environmental conditions.[9]

Biotic (Microbial) Degradation

The primary mechanism for the breakdown of imazapyr within the soil profile is microbial degradation.[2][3] A diverse community of soil bacteria and fungi utilize the herbicide as a carbon source. The process is significantly influenced by soil conditions that favor microbial activity, such as adequate moisture, warm temperatures, and sufficient organic matter.[10]

Studies comparing sterilized and non-sterilized soils demonstrate this clearly, with half-lives in non-sterilized soils being up to 3.4 times shorter.[11] The theoretical half-life attributed to microbial degradation alone has been calculated to be approximately 48 days.[11] The degradation pathway involves several steps, including decarboxylation, demethylation, and cleavage of the imidazolinone ring.[11]

Diagram: Proposed Microbial Degradation Pathway of Imazapyr

Caption: A simplified representation of the microbial degradation pathway of imazapyr in soil.

Section 3: Quantifying Imazapyr Persistence and Mobility

Soil Half-Life (DT50)

The half-life (DT50) of imazapyr—the time it takes for 50% of the initial amount to dissipate—is highly variable and dependent on the interplay of the factors discussed above.

| Soil Type / Condition | Reported Half-Life (DT50) | Key Influencing Factors | Reference |

| Field Studies (General) | 1 to 5 months | Microbial activity, sunlight, soil type, moisture | [2][3] |

| Laboratory Aerobic Soil | 17 months | Controlled conditions, no photolysis | [12] |

| Sandy Loam (Field) | 149 days (photolysis) | Sunlight exposure on surface | [12] |

| Argentinean Soils (Lab) | 37 to 121 days | pH, clay content, Fe/Al content | [8] |

| Sterilized vs. Non-Sterilized | 81-134 days vs. 29-44 days | Presence/absence of microbial activity | [11] |

This variability underscores the importance of site-specific assessments. In general, persistence is longer in soils with low microbial activity, low pH (due to strong adsorption), and conditions where the herbicide can leach below the photic zone.[6][8][13]

Leaching and Mobility Potential

Imazapyr's high water solubility and variable adsorption give it a high potential for leaching, particularly in sandy soils with low organic matter and neutral to alkaline pH.[1][3] While strong adsorption in acidic, high-organic matter soils can limit mobility, its persistence means that even slow movement over time can lead to detectable residues at depth.[12] Field studies have found detectable residues at depths of up to 21 inches after more than 600 days, indicating that while it may not move rapidly, it can be translocated down the soil profile over the long term.[12]

Section 4: Standardized Methodologies for Soil Fate Studies

To generate reliable and comparable data on the environmental fate of herbicides like imazapyr, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are globally recognized.

Protocol: Soil Adsorption/Desorption Study (Based on OECD 106)

This study quantifies the extent to which imazapyr binds to soil particles, which is crucial for predicting its mobility.[7][14]

Objective: To determine the adsorption (Kd) and organic carbon-normalized adsorption (Koc) coefficients.

Methodology:

-

Soil Selection: A minimum of five different soil types are chosen, covering a range of pH, organic carbon content, and texture, as these are the primary drivers of imazapyr sorption.[7][15]

-

Preliminary Test: Tier 1 testing establishes the optimal soil-to-solution ratio, equilibration time, and confirms the stability of imazapyr during the experiment.[7] A typical ratio is 1:5 (soil:solution) to ensure accurate measurement in the aqueous phase.

-

Equilibration (Adsorption Phase):

-

Weigh known amounts of air-dried, sieved (<2 mm) soil into centrifuge tubes.

-

Add a known volume of a standard solution of imazapyr (often in 0.01 M CaCl₂ to mimic soil solution ionic strength).

-

Agitate the tubes on a shaker in the dark (to prevent photodegradation) at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time (e.g., 24-48 hours).

-

-

Phase Separation: Centrifuge the tubes at high speed to separate the soil from the aqueous solution.

-

Analysis: Carefully remove an aliquot of the supernatant. Analyze the concentration of imazapyr remaining in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS for higher sensitivity.[16][17]

-

Calculation: The amount of imazapyr adsorbed to the soil is calculated by subtracting the final aqueous concentration from the initial concentration. The Kd and Koc values are then calculated.

-

Desorption Phase (Optional): The supernatant is removed and replaced with a fresh imazapyr-free solution. The samples are re-equilibrated, and the amount of imazapyr released back into the solution is measured to assess the reversibility of the binding.

Diagram: Workflow for OECD 106 Adsorption/Desorption Study

Caption: Experimental workflow for determining soil adsorption coefficients via OECD 106.

Protocol: Aerobic Soil Metabolism Study (Based on OECD 307)

This study measures the rate and identifies the pathway of imazapyr degradation by soil microorganisms under aerobic conditions.[18][19]

Objective: To determine the degradation half-life (DT50) and identify major transformation products.

Methodology:

-

Soil Preparation: Freshly collected, sieved soil is characterized and its microbial viability is confirmed.[20]

-

Test Substance Application: Radiolabeled (¹⁴C) imazapyr is typically used to enable a full mass balance and tracing of transformation products.[21] It is applied uniformly to the soil at a relevant application rate.

-

Incubation: The treated soil is incubated in the dark in a flow-through system at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of water holding capacity) for up to 120 days.[18][20][21] A stream of humidified air is passed through the system to maintain aerobic conditions.

-

Volatile Trapping: The effluent air is passed through traps (e.g., ethylene glycol for organic volatiles, sodium hydroxide for ¹⁴CO₂) to capture any volatile degradation products.[21]

-

Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

-

Extraction and Analysis:

-

Soil samples are extracted with an appropriate solvent (e.g., aqueous methanol).[16]

-

The extracts are analyzed using techniques like HPLC with radiosynthesis detection to quantify the parent imazapyr and any transformation products.[20] Mass spectrometry is used for structural identification of metabolites.

-

The amount of non-extractable (bound) residue and the radioactivity in the volatile traps are also quantified.

-

-

Data Analysis: The decline of the parent compound over time is plotted, and first-order kinetics are typically used to calculate the DT50 and DT90 values.[20] A degradation pathway is proposed based on the identified transformation products.

Section 5: Conclusion

The environmental fate of imazapyr in soil is a multifaceted process governed by the herbicide's physicochemical properties and the specific characteristics of the soil environment. Its persistence is a balance between strong adsorption in acidic, organic-rich soils and its susceptibility to degradation by both sunlight on the surface and microorganisms within the soil profile. The primary route of dissipation is microbial degradation, while photodegradation is significant for surface residues. Imazapyr's high water solubility and pH-dependent sorption create a potential for leaching, particularly in coarse-textured, low-organic matter, and alkaline soils. A comprehensive understanding of these interconnected pathways, validated through standardized methodologies, is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this effective herbicide.

Section 6: References

-

Imazapyr Roadside Vegetation Management Herbicide Fact Sheet. (n.d.). Washington State Department of Transportation. [Link]

-

Dugdale, T. M., Butler, K. L., Finlay, M. J., Liu, Z., Rees, D. B., & Clements, D. (2020). Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water. International journal of environmental research and public health, 17(7), 2421. [Link]

-

Imazapyr Chemical Fact Sheet. (2022). Wisconsin Department of Natural Resources. [Link]

-

Wang, Q., et al. (2008). Degradation and Metabolism of Imazapyr by Microorganisms in Soils. Environmental Science & Technology, 21(3), 321-325. [Link]

-

Pusino, A., Gessa, C., & Liu, W. (1997). Adsorption and Desorption of Imazapyr by Soil. Journal of Agricultural and Food Chemistry, 45(4), 1474-1478. [Link]

-

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. (n.d.). Situ Biosciences. [Link]

-

OECD 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). Situ Biosciences. [Link]

-

OECD 106: Adsorption-desorption using a batch equilibrium method. (n.d.). Envigo. [Link]

-

Imazapyr Background Information. (n.d.). Massachusetts Department of Agricultural Resources. [Link]

-

Ismail, B. S., et al. (2008). Abiotic Degradation (Photodegradation and Hydrolysis) of Imidazolinone Herbicides. Journal of Environmental Science and Health, Part B, 43(2), 105-112. [Link]

-

OECD 307: Aerobic and anaerobic transformation in soil. (n.d.). Envigo. [Link]

-

OECD 106. (n.d.). Phytosafe. [Link]

-

Test No. 307: Aerobic and Anaerobic Transformation in Soil. (2002). OECD. [Link]

-

Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. (2000). OECD. [Link]

-

Cox, C. (1996). Imazapyr. Journal of Pesticide Reform, 16(3), 16-20. [Link]

-

Zhang, W., et al. (2023). Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil. Applied Sciences, 13(24), 13039. [Link]

-

OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. (n.d.). ibacon GmbH. [Link]

-

Aerobic and Anaerobic Transformation in Soil. (n.d.). Fera Science Ltd. [Link]

-

Imazapyr Herbicide Profile. (2009). Thurston County, WA. [Link]

-

Liu, W., Pusino, A., & Gessa, C. (1992). High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil. The Science of the total environment, 123-124, 39–43. [Link]

-

OECD 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). ibacon GmbH. [Link]

-

Flint, J. L., & Witt, W. W. (1997). Microbial degradation of imazaquin and imazethapyr. Weed Science, 45(4), 586-591. [Link]

-

Sondhia, S. (2013). Evaluation of imazethapyr leaching in soil under natural rainfall conditions. Indian Journal of Weed Science, 45(1), 58-60. [Link]

-

Kaur, L., & Kaur, S. (2022). Degradation of imazethapyr in soil: impact of application rate, soil physicochemical properties and temperature. International Journal of Environmental Analytical Chemistry, 1-13. [Link]

-

Kim, H. Y., et al. (2021). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 10(12), 3072. [Link]

-

Shaifuddin, S. N. M., et al. (2015). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Journal of Environmental Science and Development, 6(11), 841-845. [Link]

-

Pusino, A., Gessa, C., & Kozlowski, H. (1998). Adsorption of the herbicides imazapyr, imazethapyr and imazaquin on soils and humic acids. Pest Management Science, 54(1), 74-78. [Link]

-

Motooka, P., et al. (2002). Environmental fate of herbicides in Hawaii, Peru and Panama. Weed Biology and Management, 2(3), 139-148. [Link]

-

Dom, N. C., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. Malaysian Journal of Analytical Sciences, 21(5), 1083-1093. [Link]

-

Mahyoub, J. A., et al. (2017). A simple method for determination and characterization of imidazolinone herbicide residues in Clearfield® rice soil. Applied Ecology and Environmental Research, 15(4), 891-903. [Link]

-

Mahyoub, J. A., et al. (2017). A simple method for determination and characterization of imidazolinone herbicide (Imazapyr/imazapic) residues in Clearfield® rice soil. Applied Ecology and Environmental Research, 15(4), 891-903. [Link]

-

Li, Y., et al. (2022). Effects of Imazethapyr on Soybean Root Growth and Soil Microbial Communities in Sloped Fields. Agronomy, 12(3), 724. [Link]

-

Gianelli, V. R., Bedmar, F., & Costa, J. L. (2014). Persistence and sorption of imazapyr in three Argentinean soils. Environmental toxicology and chemistry, 33(1), 29–34. [Link]

-

Spadaro, D., et al. (2022). Sorption–Desorption of Imazamox and 2,4-DB in Acidic Mediterranean Agricultural Soils and Herbicide Impact on Culturable Bacterial Populations and Functional Diversity. Agronomy, 12(11), 2736. [Link]

-

Imazapyr: Human Health and Ecological Risk Assessment. (2011). USDA Forest Service. [Link]

Sources

- 1. wsdot.wa.gov [wsdot.wa.gov]

- 2. Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 8. Persistence and sorption of imazapyr in three Argentinean soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbial degradation of imazaquin and imazethapyr | Weed Science | Cambridge Core [cambridge.org]

- 11. hjkxyj.org.cn [hjkxyj.org.cn]

- 12. mass.gov [mass.gov]

- 13. assets.nationbuilder.com [assets.nationbuilder.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. OECD 106 - Phytosafe [phytosafe.com]

- 16. High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iicbe.org [iicbe.org]

- 18. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 21. shop.fera.co.uk [shop.fera.co.uk]

An In-depth Technical Guide to the Photodegradation Kinetics of Imazapyr in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Significance of Imazapyr Photodegradation

Imazapyr, a broad-spectrum systemic herbicide, is widely used for controlling a variety of terrestrial and aquatic weeds.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants.[1] Due to its application in and around aquatic environments, understanding its persistence and degradation is of paramount importance for environmental risk assessment. Photodegradation, or photolysis, is a primary dissipation pathway for imazapyr in water, with reported half-lives ranging from a few days to several weeks depending on environmental conditions.[1][2] This guide will explore the kinetic and mechanistic aspects of this critical environmental process.

Core Principles of Imazapyr Photodegradation

The photodegradation of a chemical compound in an aqueous solution can occur through two primary mechanisms:

-

Direct Photolysis: The direct absorption of light by the imazapyr molecule, leading to its excitation and subsequent chemical transformation.

-

Indirect Photolysis: The degradation of imazapyr is initiated by reactive species generated by other light-absorbing substances in the water, known as photosensitizers.

Both pathways are significant for imazapyr and are influenced by a variety of environmental factors.[3][4]

Kinetic Models of Imazapyr Photodegradation

The photodegradation of imazapyr in aqueous solutions is often described by pseudo-first-order kinetics.[2][5] The rate of degradation can be expressed by the following equation:

where:

-

[C] is the concentration of imazapyr

-

t is time

-

k is the pseudo-first-order rate constant

The half-life (t½) of the reaction can then be calculated as:

The quantum yield (Φ) is a critical parameter in photochemical studies. It represents the efficiency of a photochemical process and is defined as the ratio of the number of molecules that react to the number of photons absorbed. For imazapyr, the reaction quantum yield has been determined to be 0.023 ± 0.002, indicating its susceptibility to direct photolysis.[3][4]

Factors Influencing Photodegradation Kinetics

Several environmental factors can significantly impact the rate and mechanism of imazapyr photodegradation:

The pH of the aqueous solution plays a crucial role in the photodegradation of imazapyr. Studies have shown that the degradation rate is pH-dependent, with varying results on the optimal pH for degradation.[2][6] Some studies report higher degradation rates at acidic pH (around 3-4), while others indicate faster degradation at neutral or slightly alkaline pH.[2][5][7][8][9] This is likely due to the different ionic species of imazapyr present at various pH values, which can affect its light absorption properties and reactivity.

Natural water bodies contain various substances that can act as photosensitizers, influencing the indirect photolysis of imazapyr.

-

Humic Substances: Humic and fulvic acids, components of natural organic matter (NOM), can have a dual effect. They can act as photosensitizers, generating reactive oxygen species (ROS) that degrade imazapyr.[2] Conversely, they can also act as light screens, reducing the amount of light available for direct photolysis, which can decrease the overall degradation rate.[2][10][11]

-

Nitrate and Nitrite: These ions, commonly found in agricultural runoff, can absorb sunlight and generate hydroxyl radicals (•OH), which are highly reactive and can contribute to the degradation of imazapyr.

-

Titanium Dioxide (TiO₂): In the context of advanced oxidation processes for water treatment, TiO₂ serves as a potent photocatalyst. Upon UV irradiation, it generates electron-hole pairs, leading to the formation of ROS that efficiently degrade imazapyr.[7][9][12][13][14]

Experimental Methodologies for Studying Imazapyr Photodegradation

A robust experimental design is crucial for accurately determining the photodegradation kinetics of imazapyr.

Caption: Experimental workflow for studying imazapyr photodegradation.

-

Preparation of Solutions:

-

Prepare a stock solution of analytical grade imazapyr in a suitable solvent (e.g., methanol).[15]

-

Prepare aqueous buffer solutions at the desired pH values (e.g., 4, 7, and 9) using appropriate buffer systems (e.g., phosphate or acetate buffers).

-

If studying indirect photolysis, prepare solutions containing the photosensitizer of interest at relevant concentrations.

-

-

Photoreactor Setup:

-

Use a photoreactor equipped with a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.[6][13]

-

Place the imazapyr solutions in quartz tubes or other UV-transparent vessels to ensure maximum light exposure.

-

Maintain a constant temperature throughout the experiment using a cooling system.

-

-

Irradiation and Sampling:

-

Expose the samples to the light source.

-

At predetermined time intervals, withdraw aliquots from each solution.

-

Simultaneously, maintain dark control samples (wrapped in aluminum foil) under the same temperature conditions to account for any degradation not caused by light (e.g., hydrolysis).

-

-

Analytical Quantification:

-

Filter the collected samples to remove any particulate matter.[1]

-

Analyze the concentration of imazapyr using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][15][16][17][18]

-

The mobile phase for HPLC analysis often consists of an acetonitrile and acidified water mixture.[16]

-

-

Data Analysis and Kinetic Modeling:

-

Plot the natural logarithm of the imazapyr concentration versus time.

-

If the plot is linear, it confirms pseudo-first-order kinetics. The slope of the line will be equal to -k.

-

Calculate the half-life (t½) from the rate constant.

-

Identification of Photodegradation Products

Understanding the transformation products of imazapyr is crucial for a complete environmental assessment, as some degradation products may be more or less toxic than the parent compound. The primary photodegradation products of imazapyr are typically pyridine derivatives.[5] Advanced analytical techniques such as high-resolution mass spectrometry are instrumental in identifying these byproducts.[5][19]

Caption: Simplified proposed photodegradation pathway of imazapyr.

Quantitative Data Summary

| Parameter | Value/Range | Conditions | Reference |

| Photodegradation Half-life | 1.9 - 2.7 days | Distilled and buffered water | [2][5] |

| 4.4 days | Irrigation canal water with high solar exposure | [1] | |

| Reaction Quantum Yield (Φ) | 0.023 ± 0.002 | Aqueous solution | [3][4] |

| Hydroxyl Radical Rate Constant | 2.8 x 10¹³ M⁻¹ h⁻¹ | Aqueous solution | [3][4] |

Conclusion and Future Perspectives

The photodegradation of imazapyr in aqueous solutions is a complex process governed by first-order kinetics and influenced by a multitude of environmental factors, most notably pH and the presence of photosensitizing substances. A thorough understanding of these kinetics is essential for predicting the environmental fate and potential impact of this widely used herbicide. Future research should focus on elucidating the photodegradation pathways in more complex natural water matrices and investigating the ecotoxicological effects of the identified transformation products.

References

-

Espy, R., Pelton, E., Opseth, A., Kasprisin, J., & Nienow, A. M. (2011). Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts. Journal of Agricultural and Food Chemistry, 59(13), 7277–7285. [Link]

-

Avila, L. A., Massey, J. H., Senseman, S. A., & Sciumbato, A. S. (2006). Imazethapyr aqueous photolysis, reaction quantum yield, and hydroxyl radical rate constant. Journal of Agricultural and Food Chemistry, 54(7), 2635–2639. [Link]

-

ACS Publications. (n.d.). Imazethapyr Aqueous Photolysis, Reaction Quantum Yield, and Hydroxyl Radical Rate Constant. Journal of Agricultural and Food Chemistry. [Link]

-

Kerr, G., & Chejara, V. (2018). Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water. Water, 10(9), 1198. [Link]

-

ResearchGate. (n.d.). Photodegradation of the Herbicide Imazethapyr in Aqueous Solution: Effects of Wavelength, pH, and Natural Organic Matter (NOM) and Analysis of Photoproducts. [Link]

-

Emhamed, A. M., et al. (2017). Photocatalytic degradation of the herbicide imazapyr: do the initial degradation rates correlate with the adsorption kinetics and isotherms?. Catalysis Science & Technology, 8(1), 143-152. [Link]

-

ResearchGate. (n.d.). Kinetics of photochemical degradation of imazapyr in aqueous solutions. [Link]

-

Bamba, D., et al. (2020). Improving the Imazapyr Degradation by Photocatalytic Ozonation: A Comparative Study with Different Oxidative Chemical Processes. Catalysts, 10(2), 223. [Link]

-

RSC Publishing. (n.d.). Photocatalytic degradation of the herbicide imazapyr: do the initial degradation rates correlate with the adsorption kinetics and isotherms?. Catalysis Science & Technology. [Link]

-

El Azzouzi, M., et al. (2002). Abiotic degradation of imazethapyr in aqueous solution. Pest Management Science, 58(2), 185-190. [Link]

-

Carena, L., et al. (2018). Modelling the Photochemistry of Imazethapyr in Rice Paddy Water. IRIS-AperTO. [Link]

-

ResearchGate. (n.d.). Photochemical Degradation of Imazethapyr Herbicide in Aqueous Media. [Link]

-

ResearchGate. (n.d.). Photocatalytic Degradation of the Herbicide Imazapyr: Do the Initial Degradation Rates Correlate with the Adsorption Kinetics and Isotherms?. [Link]

-

ResearchGate. (n.d.). Factors influencing imazapyr herbicide photolysis in water. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazapyr (Arsenal); 418915-01. [Link]

-

Shaifuddin, S. N. M., et al. (2014). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Journal of Environmental Science and Development, 5(5), 451-454. [Link]

-

Shaifuddin, S. N. M., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. Malaysian Journal of Analytical Sciences, 21(5), 1074-1079. [Link]

-

USDA Forest Service. (2011). Imazapyr. [Link]

-

ResearchGate. (n.d.). Photoproducts of Imazapyr degradation and their intensities identified.... [Link]

-

ResearchGate. (n.d.). Photodegradation of Herbicide Imazapyr and Phenol over Mesoporous Bicrystalline Phases TiO2: A Kinetic Study. [Link]

-

National Institutes of Health. (2021). Green photosensitisers for the degradation of selected pesticides of high risk in most susceptible food: A safer approach. Food Chemistry, 360, 129995. [Link]

-

ResearchGate. (n.d.). (PDF) A simple method for determination and characterization of imidazolinone herbicide (Imazapyr/imazapic) residues in Clearfield® rice soil. [Link]

-

ResearchGate. (n.d.). Kinetic studies of imazapyr photolysis and characterization of the main photoproducts. [Link]

Sources

- 1. Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imazethapyr aqueous photolysis, reaction quantum yield, and hydroxyl radical rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. Improving the Imazapyr Degradation by Photocatalytic Ozonation: A Comparative Study with Different Oxidative Chemical Processes [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalytic degradation of the herbicide imazapyr: do the initial degradation rates correlate with the adsorption kinetics and isotherms? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Abiotic degradation of imazethapyr in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 16. iicbe.org [iicbe.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Aquatic Ecotoxicological Profile of Imazapyr: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the toxicological effects of the herbicide imazapyr on non-target aquatic organisms. Designed for researchers, scientists, and environmental professionals, this document synthesizes current scientific knowledge, offering field-proven insights into its environmental fate, toxicity across various aquatic taxa, and the methodologies for its assessment.

Introduction to Imazapyr: A Profile

Imazapyr is a non-selective, systemic herbicide belonging to the imidazolinone chemical family.[1] It is widely used for the control of a broad spectrum of terrestrial and aquatic weeds, including annual and perennial grasses, broadleaf weeds, and woody species.[1][2] Imazapyr is available in both acid and isopropylamine salt formulations, which are considered to have similar toxicological profiles.[1]

Mechanism of Action

The herbicidal activity of imazapyr stems from its ability to inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[5] As AHAS is not present in animals such as mammals, birds, and fish, imazapyr exhibits a high degree of selectivity, posing a lower direct toxicological risk to fauna.[1][3]

Environmental Fate in Aquatic Systems

Understanding the environmental persistence and degradation of imazapyr is fundamental to assessing its ecological risk. When introduced into aquatic environments, either through direct application or indirect routes like runoff and spray drift, its fate is governed by several key processes.[1]

The primary mechanism of imazapyr degradation in water is photolysis, or breakdown by sunlight.[1][5][6] The half-life of imazapyr in surface water is relatively short, typically ranging from 3 to 5 days.[1][3] In soil, degradation is primarily microbial and is a slower process, with a half-life of one to five months.[3] Imazapyr has a high potential to leach through soil and enter groundwater due to its high water solubility and weak soil binding.[3][7]

Toxicological Profile: Aquatic Fauna

Imazapyr generally exhibits low toxicity to aquatic animals. This is largely attributed to its plant-specific mode of action.

Fish

Acute toxicity studies consistently show that imazapyr is practically non-toxic to a range of freshwater and marine fish species.[6][7] The 96-hour lethal concentration (LC50) for species such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and channel catfish (Ictalurus punctatus) is greater than 100 mg/L.[7] However, some studies have reported lower LC50 values, classifying it as moderately toxic to certain fish species under specific conditions.[4][8]

Chronic exposure to imazapyr has been shown to have some adverse effects. In a study with freshwater fish, a decrease in larval survival was observed, with a No-Observed-Adverse-Effect-Concentration (NOAEC) of 43.1 mg/L and a Lowest-Observed-Adverse-Effect-Concentration (LOAEC) of 92.4 mg/L.[1]

Aquatic Invertebrates

Similar to fish, imazapyr is considered practically non-toxic to aquatic invertebrates.[1][7] The 48-hour acute EC50 for the water flea (Daphnia magna) is reported to be greater than 100 mg/L.[7][9] Sublethal effects have been observed in some species. For the eastern oyster, a decrease in shell deposition was noted with a NOAEC of 109 mg/L and a LOAEC of 173 mg/L.[1]

Amphibians

Data on the toxicity of imazapyr to amphibians is more limited. Studies on bullfrog (Rana catesbeiana) tadpoles indicated a 96-hour LC50 of 799.6 mg/L, suggesting low toxicity.[1] Another study on juvenile Oregon spotted frogs (Rana pretiosa) exposed to a tank mix of imazapyr found no significant effects on feeding behavior, growth, or survival.[10] Risk assessments have concluded that imazapyr poses a very low toxicity risk to larval frogs.[11]

Toxicological Profile: Aquatic Flora

In stark contrast to its effects on fauna, imazapyr is highly toxic to non-target aquatic plants due to its herbicidal mode of action.

Aquatic Vascular Plants

Imazapyr poses a significant risk to aquatic vascular plants.[1][12] The aquatic vascular plant duckweed (Lemna gibba) is particularly sensitive, with a reported 14-day EC50 of 0.024 mg/L and a NOAEC of 0.01 mg/L.[1] This high toxicity means that even low concentrations of imazapyr in water can have detrimental effects on non-target aquatic vegetation.

Algae

The risk to algae is generally considered to be acceptable. Screening level risk assessments have shown that the risk quotients for green algae, blue-green algae, and diatoms are below the level of concern.

Sublethal Effects and Bioaccumulation

Beyond direct mortality, sublethal effects are an important consideration in ecotoxicology. For imazapyr, the primary sublethal effect observed in aquatic animals is the previously mentioned decrease in shell deposition in oysters.[1]

A critical aspect of imazapyr's toxicological profile is its low potential for bioaccumulation.[1][3] Laboratory studies with bluegill sunfish, eastern oysters, and grass shrimp have shown a bioconcentration factor of less than one.[1] This indicates that imazapyr does not build up in the tissues of aquatic organisms, and therefore, food-chain exposure is not expected to be a significant concern.[1]

Quantitative Toxicity Data Summary

The following tables summarize the key acute and chronic toxicity data for imazapyr across different non-target aquatic organisms.

Table 1: Acute Toxicity of Imazapyr to Non-Target Aquatic Organisms

| Organism Group | Species | Endpoint | Value (mg/L) | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | >100 | [7] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | >100 | [7] | |

| Channel Catfish (Ictalurus punctatus) | 96-hr LC50 | >100 | [7] | |

| Red Tetra (Hyphessobrycon eques) | 96-hr LC50 | 3.9 | [4] | |

| Zebrafish (Brachydanio rerio) | 96-hr LC50 | 4.3 | [4] | |

| Invertebrates | Water Flea (Daphnia magna) | 48-hr EC50 | >100 | [7][9] |

| Snail (Pomacea canaliculata) | 48-hr EC50 | 5.8 | [4] | |

| Amphibians | Bullfrog Tadpole (Rana catesbeiana) | 96-hr LC50 | 799.6 | [1] |

| Aquatic Plants | Duckweed (Lemna minor) | EC50 | 1.06 | [8] |

| Water Velvet (Azolla caroliniana) | EC50 | 18.9 | [8] |

Table 2: Chronic Toxicity of Imazapyr to Non-Target Aquatic Organisms

| Organism Group | Species | Endpoint | Value (mg/L) | Reference |

| Fish | Freshwater Fish (unspecified) | NOAEC (larval survival) | 43.1 | [1] |

| Freshwater Fish (unspecified) | LOAEC (larval survival) | 92.4 | [1] | |

| Invertebrates | Eastern Oyster (Crassostrea virginica) | NOAEC (shell deposition) | 109 | [1] |

| Eastern Oyster (Crassostrea virginica) | LOAEC (shell deposition) | 173 | [1] | |

| Aquatic Plants | Duckweed (Lemna gibba) | NOAEC (growth) | 0.01 | [1] |

Experimental Protocols: Standard Aquatic Toxicity Testing

To ensure the reliability and comparability of ecotoxicological data, standardized testing protocols are employed. The following provides a generalized workflow for an acute toxicity test with fish, based on established guidelines.

Protocol: Fish Acute Toxicity Test (Static Renewal)

Objective: To determine the 96-hour LC50 of imazapyr for a selected fish species.

Methodology:

-

Test Organism Acclimation: Healthy, juvenile fish of a uniform size are acclimated to laboratory conditions (temperature, light cycle, water quality) for at least one week prior to testing.

-

Test Solution Preparation: A series of test concentrations of imazapyr are prepared by diluting a stock solution with control water. A geometric series of at least five concentrations is recommended, along with a control group (no imazapyr).

-

Test Chamber Setup: Glass aquaria are filled with the respective test solutions. A minimum of 10 fish are randomly assigned to each test concentration and the control group.

-

Exposure Period: The fish are exposed to the test solutions for 96 hours. The test solutions are renewed every 24 hours to maintain the desired concentrations (static renewal).

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

-

Water Quality Monitoring: Key water quality parameters (pH, dissolved oxygen, temperature) are monitored daily in all test chambers.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Caption: Workflow for a standard fish acute toxicity test.

Risk Assessment and Conclusion

The toxicological profile of imazapyr reveals a distinct dichotomy in its effects on non-target aquatic organisms. Its mode of action, targeting an enzyme pathway absent in animals, results in a low direct risk to fish, invertebrates, and amphibians. Furthermore, its low potential for bioaccumulation minimizes the risk of food web contamination.

However, the high toxicity of imazapyr to aquatic vascular plants is a significant concern. The potential for adverse impacts on non-target vegetation, which forms the base of many aquatic ecosystems, must be carefully considered in any risk assessment. Therefore, while imazapyr can be a valuable tool for managing invasive aquatic weeds, its use requires careful planning and adherence to application guidelines to mitigate the risk to desirable aquatic flora.

References

- Massachusetts Department of Environmental Protection. (n.d.). Imazapyr: Review for Use in Lakes & Ponds in Massachusetts. Mass.gov.

- Washington State Department of Transportation. (n.d.). Imazapyr Roadside Vegetation Management Herbicide Fact Sheet. WSdot.com.

- Wisconsin Department of Natural Resources. (2022). Imazapyr Chemical Fact Sheet.

- Thurston County. (2009). Imazapyr. Amazon S3.

- da Silva, J. C. F., et al. (2016). Imazapyr+imazapic herbicide determines acute toxicity in silver catfish Rhamdia quelen. Ecotoxicology and Environmental Safety, 128, 91-99.

- Martins, D., et al. (2015). Imazapyr herbicide efficacy on floating macrophyte control and ecotoxicology for non-target organisms. Planta Daninha, 33(1), 107-114.

- Minnesota Department of Natural Resources. (2021). DNR Environmental and Social Risk Assessment: Imazapyr.

- Patten, K. (2003). Persistence and Non-target Impact of Imazapyr Associated with Smooth Cordgrass Control in an Estuary.

- Florida Fish and Wildlife Conservation Commission. (n.d.). Imazapyr Considerations.

- National Health and Medical Research Council. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). Risks of Imazapyr Use to the Federally Listed California Red Legged Frog (Rana aurora draytonii)

- Martins, D., et al. (2016). Imazapyr herbicide efficacy on floating macrophyte control and ecotoxicology for non-target organisms.

- Health Canada Pest Management Regulatory Agency. (2020).

- Finlayson, P., et al. (2018). Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water.

- AERU, University of Hertfordshire. (n.d.). Imazapyr.

- Trumbo, J. (2005). The impact of the herbicides Imazapyr and Triclopyr Triethylamine on bullfrog tadpoles. California Fish and Game, 91(2), 122-127.

- National Center for Biotechnology Inform

- Health Canada Pest Management Regulatory Agency. (2016). Special Review Decision: Imazapyr. Canada.ca.

- Yahnke, A. E., et al. (2013). Effects of the herbicide imazapyr on juvenile Oregon spotted frogs. Environmental Toxicology and Chemistry, 32(1), 228-235.

Sources

- 1. mass.gov [mass.gov]

- 2. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 4. scielo.br [scielo.br]

- 5. Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. wsdot.wa.gov [wsdot.wa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Effects of the herbicide imazapyr on juvenile Oregon spotted frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nrm.dfg.ca.gov [nrm.dfg.ca.gov]

- 12. canada.ca [canada.ca]

Physicochemical properties of isopropylamine salt of imazapyr

An In-depth Technical Guide to the Physicochemical Properties of Imazapyr Isopropylamine Salt

For professionals in research, scientific, and drug development fields, a comprehensive understanding of a compound's physicochemical properties is fundamental. This guide provides a detailed exploration of the isopropylamine salt of imazapyr, a widely used herbicide. The following sections delve into its chemical identity, physical and chemical characteristics, stability, and the analytical methodologies for its characterization. This document is structured to provide not just data, but also the scientific context and experimental rationale essential for its practical application in a laboratory setting.

Chemical Identity and Structure

Imazapyr isopropylamine salt is the salt formed between the weak acid herbicide, imazapyr, and the base, isopropylamine. This salt form is commonly used in commercial herbicide formulations due to its high water solubility, which facilitates its application as a spray.[1][2]

The chemical structure of the imazapyr anion consists of an imidazolinone ring attached to a pyridine carboxylic acid. The isopropylamine cation is electrostatically associated with the carboxylate group of the imazapyr molecule.

Caption: Chemical structures of the imazapyr anion and the isopropylamine cation, which form the isopropylamine salt of imazapyr.

Physicochemical Properties

A summary of the key physicochemical properties of imazapyr isopropylamine salt is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for developing analytical methods.

| Property | Value | Source |

| Molecular Formula | C16H24N4O3 | [3] |

| Molecular Weight | 320.4 g/mol | [3][4] |

| Physical State | White to tan powder or a clear, slightly viscous, pale yellow to dark green aqueous liquid. | [5] |

| Melting Point | 128-130 °C or 160-180 °C (decomposes) | [3][4][6] |

| Water Solubility | 6.5 x 10^5 ppm | [3] |

| Vapor Pressure | 0.0 mPa | [3] |

| pKa (of parent acid) | 1.9 and 3.6 | [3] |

| Log Kow (Octanol-Water Partition Coefficient of parent acid) | 0.1 | [3] |

Note on Melting Point Discrepancy: Different sources report varying melting points for the isopropylamine salt of imazapyr. This could be due to differences in the purity of the sample, the method of measurement, or the rate of heating, which can affect the decomposition temperature.

Stability Profile

The stability of imazapyr isopropylamine salt under various environmental conditions dictates its persistence and potential for off-target effects.

-